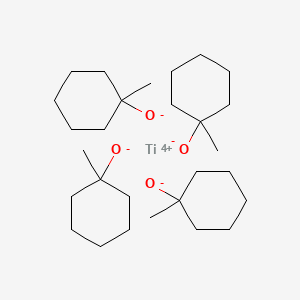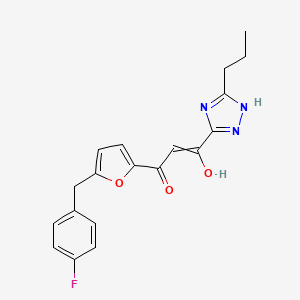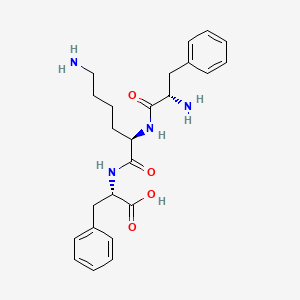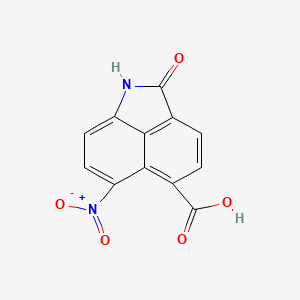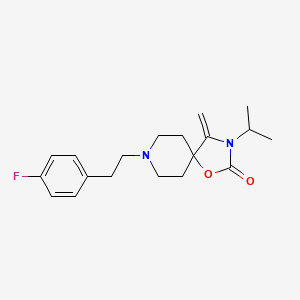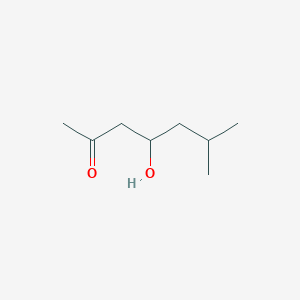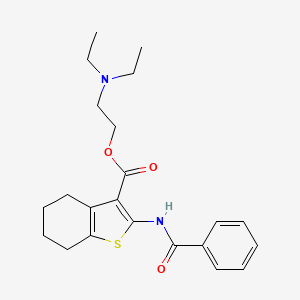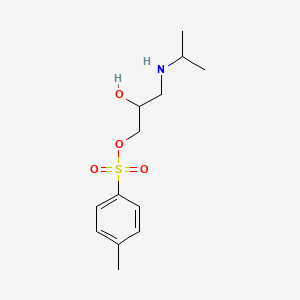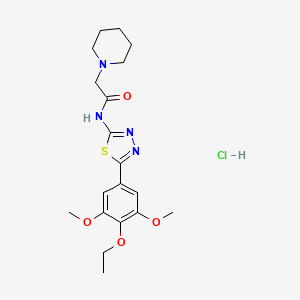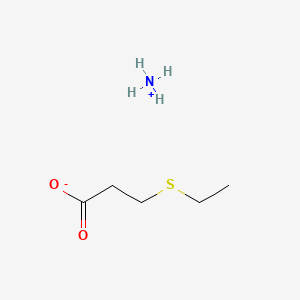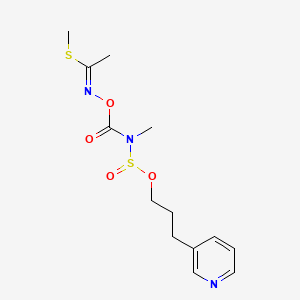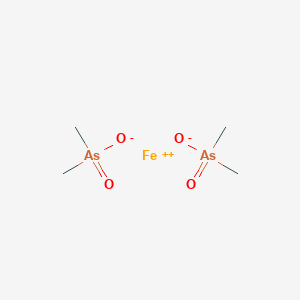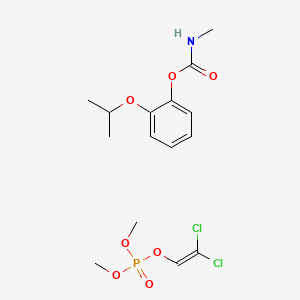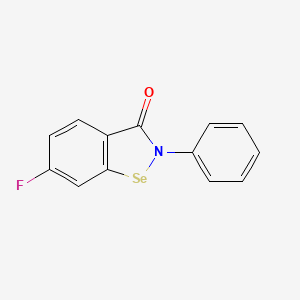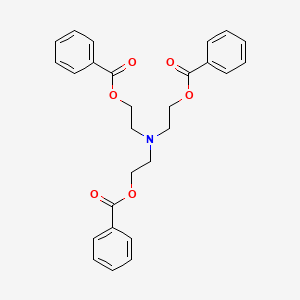
2,2',2''-Nitrilotriethyl tribenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’'-Nitrilotriethyl tribenzoate: is an organic compound with the molecular formula C27H27NO6 It is a derivative of nitrilotriacetic acid, where the carboxyl groups are esterified with benzyl alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,2’'-Nitrilotriethyl tribenzoate typically involves the esterification of nitrilotriacetic acid with benzyl alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2’,2’'-Nitrilotriethyl tribenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2,2’,2’'-Nitrilotriethyl tribenzoate can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.
Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Benzyl carboxylic acids.
Reduction: Benzyl alcohols.
Substitution: Benzyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2,2’,2’'-Nitrilotriethyl tribenzoate is used as a ligand in coordination chemistry, forming complexes with various metal ions
Biology: In biological research, this compound is investigated for its ability to chelate metal ions, which can be useful in studying metal ion transport and storage in biological systems.
Medicine: The chelating properties of 2,2’,2’'-Nitrilotriethyl tribenzoate make it a candidate for developing metal ion-based therapies, such as treatments for metal ion poisoning or as contrast agents in medical imaging.
Industry: In industrial applications, this compound is used as a stabilizer in the formulation of polymers and as an additive in lubricants to enhance their performance.
Wirkmechanismus
The mechanism of action of 2,2’,2’'-Nitrilotriethyl tribenzoate primarily involves its ability to chelate metal ions. The nitrogen and oxygen atoms in the molecule can coordinate with metal ions, forming stable complexes. These complexes can influence various biochemical pathways, depending on the metal ion involved and the biological context.
Vergleich Mit ähnlichen Verbindungen
Nitrilotriacetic acid: The parent compound of 2,2’,2’'-Nitrilotriethyl tribenzoate, known for its chelating properties.
Ethylenediaminetetraacetic acid: Another well-known chelating agent with a broader range of applications.
Diethylenetriaminepentaacetic acid: A chelating agent with higher affinity for metal ions compared to nitrilotriacetic acid.
Uniqueness: 2,2’,2’'-Nitrilotriethyl tribenzoate is unique due to its esterified benzyl groups, which enhance its lipophilicity and potentially improve its ability to penetrate biological membranes
Eigenschaften
CAS-Nummer |
47750-79-8 |
|---|---|
Molekularformel |
C27H27NO6 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
2-[bis(2-benzoyloxyethyl)amino]ethyl benzoate |
InChI |
InChI=1S/C27H27NO6/c29-25(22-10-4-1-5-11-22)32-19-16-28(17-20-33-26(30)23-12-6-2-7-13-23)18-21-34-27(31)24-14-8-3-9-15-24/h1-15H,16-21H2 |
InChI-Schlüssel |
OAXKCKGNLUUHEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCCN(CCOC(=O)C2=CC=CC=C2)CCOC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


